molecular formula C23H32Cl3N3O2 B12694642 Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride CAS No. 87576-03-2

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride

Cat. No.: B12694642
CAS No.: 87576-03-2
M. Wt: 488.9 g/mol
InChI Key: CRAXVKSTXRMMSI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic IUPAC name of this compound is derived through sequential application of substitutive nomenclature rules. The parent structure is acetamide , with two primary substituents:

  • A 2-(4-chlorophenoxy) group at the α-carbon of the acetamide backbone.
  • An N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl) group attached to the nitrogen atom.

The full IUPAC name is:
N-[3-(4-Benzyl-1,4-diazepan-1-yl)propyl]-2-(4-chlorophenoxy)acetamide dihydrochloride

Structural Breakdown:

  • Acetamide core : The central scaffold consists of a two-carbon chain (CH3-C=O) bonded to an amine group (NH2).
  • 4-Chlorophenoxy substituent : A chlorine atom is para-substituted on a phenyl ring, which is connected via an ether linkage to the α-carbon of the acetamide.
  • Diazepine-propyl side chain : A seven-membered 1,4-diazepine ring with a benzyl (phenylmethyl) group at the 4-position is linked to the acetamide nitrogen via a three-carbon propyl chain.
  • Dihydrochloride salt : Two hydrochloride counterions neutralize the compound’s basic nitrogen atoms.
Molecular Formula and Weight:
Property Value
Molecular Formula C23H32Cl3N3O
Molecular Weight 488.9 g/mol

The structural complexity arises from the integration of aromatic, heterocyclic, and aliphatic components, as shown in the 3D conformation data from PubChem.

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms and regulatory identifiers across chemical databases:

Primary Registry Identifiers:

Identifier Type Value
CAS Registry Number 87576-03-2
PubChem CID 3071264
DSSTox Substance ID DTXSID20236485

Synonyms:

  • 2-(4-Chlorophenoxy)-N-[3-(4-benzyl-1,4-diazepan-1-yl)propyl]acetamide dihydrochloride
  • N-[3-(4-Benzyl-1,4-diazepan-1-yl)propyl]-2-(4-chlorophenoxy)acetamide dihydrochloride
  • EVT-12828504 (EvitaChem catalog designation)

The multiplicity of synonyms reflects its use in diverse research contexts, including medicinal chemistry and molecular pharmacology.

Structural Classification Within Acetamide and Diazepine Derivatives

Acetamide Derivatives:

The compound belongs to the substituted acetamide class, characterized by modifications at both the α-carbon and nitrogen atom. Key subclass features include:

  • Phenoxyacetamide backbone : The 4-chlorophenoxy group enhances lipophilicity and influences electronic distribution.
  • N-alkyl substitution : The propyl-diazepine side chain introduces steric bulk and basicity, typical of pharmacologically active acetamides.

Diazepine Derivatives:

The 1,4-diazepine moiety classifies it as a benzodiazepine analog , though distinct in its saturation and substitution pattern:

  • Hexahydro-1H-1,4-diazepine : A fully saturated seven-membered ring with two nitrogen atoms at positions 1 and 4.
  • 4-Benzyl substitution : The phenylmethyl group at position 4 modulates receptor binding affinity.
Comparative Structural Analysis:
Feature This Compound Generic Acetamide Generic Diazepine
Core Structure Phenoxyacetamide CH3CONH2 C7H6N2
Nitrogen Substitution Propyl-1,4-diazepine Alkyl/aryl groups Aromatic substituents
Functional Groups Chlorophenoxy, dihydrochloride Carboxamide Amine, ketone

This hybrid structure positions the compound at the intersection of acetamide-based therapeutics and diazepine-derived neuromodulators, with potential applications in targeted drug design.

Properties

CAS No.

87576-03-2

Molecular Formula

C23H32Cl3N3O2

Molecular Weight

488.9 g/mol

IUPAC Name

N-[3-(4-benzyl-1,4-diazepan-1-yl)propyl]-2-(4-chlorophenoxy)acetamide;dihydrochloride

InChI

InChI=1S/C23H30ClN3O2.2ClH/c24-21-8-10-22(11-9-21)29-19-23(28)25-12-4-13-26-14-5-15-27(17-16-26)18-20-6-2-1-3-7-20;;/h1-3,6-11H,4-5,12-19H2,(H,25,28);2*1H

InChI Key

CRAXVKSTXRMMSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)CC2=CC=CC=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride typically involves multiple steps, including the formation of the diazepine ring, the introduction of the chlorophenoxy group, and the attachment of the phenylmethyl group. Common reagents used in these reactions may include chlorinating agents, amines, and various catalysts. The reaction conditions often require controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of specific functional groups within the compound to their oxidized forms.

    Reduction: Reduction reactions can lead to the formation of more reduced species from the original compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Antidepressant Activity

Studies have highlighted the role of diazepine derivatives in exhibiting antidepressant-like effects. The interaction with serotonin and norepinephrine receptors may provide therapeutic benefits for mood disorders . Acetamide derivatives could be evaluated for similar effects due to their structural characteristics.

Neurological Disorders

The compound's ability to interact with various neurotransmitter systems positions it as a candidate for further research in treating neurological disorders such as anxiety and depression . Its pharmacokinetic profile could be optimized for better bioavailability.

Case Study: Sleep Maintenance Insomnia

A patent describes the use of compounds similar to acetamide derivatives for ameliorating sleep maintenance insomnia. The study outlines methods of administration and dosage that effectively enhance slow-wave sleep and reduce awakenings during the night . This suggests a promising avenue for acetamide's application in sleep medicine.

Case Study: Antidepressant Properties

Research investigating the antidepressant potential of related compounds emphasizes the need for further exploration into their mechanisms of action. The structural similarities with established antidepressants warrant comprehensive studies to validate efficacy and safety profiles .

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-1H-azepin-1-yl)propyl)-, Monohydrochloride (CID 3071302)

  • Molecular Formula : C₁₇H₂₅ClN₂O₂·HCl .
  • Key Differences :
    • Replaces the 1,4-diazepine ring with a hexahydro-1H-azepine (single nitrogen).
    • Lacks the benzyl substituent.
  • Implications : Reduced nitrogen content and simpler structure may lower receptor-binding specificity compared to the target compound.

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Molecular Formula: C₁₄H₂₀ClNO₂ .
  • Key Differences :
    • Contains a methoxymethyl group and 2,6-diethylphenyl substituent.
    • Lacks cyclic amine moieties.
  • Application : Herbicide, highlighting how substituent choice directs agricultural vs. pharmaceutical use.

Physicochemical and Bioactivity Comparisons

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Molecular Formula Key Features Application LogP* Solubility (mg/mL)
Target Compound (Dihydrochloride) C₂₃H₃₀ClN₃O₂·2HCl 1,4-Diazepine, benzyl, dihydrochloride Pharmaceutical R&D 2.8 15.2 (aqueous)
CID 3071302 (Monohydrochloride) C₁₇H₂₅ClN₂O₂·HCl Azepine, monohydrochloride Research chemical 1.9 22.5 (aqueous)
Alachlor C₁₄H₂₀ClNO₂ Diethylphenyl, methoxymethyl Herbicide 3.5 0.03 (aqueous)

*Predicted using XLogP3 (Reference ).

Bioactivity Insights

  • The 4-chlorophenoxy group may confer antimicrobial properties, though this requires validation .
  • CID 3071302 : Simpler azepine structure likely reduces CNS activity but may retain antimicrobial effects.
  • Alachlor : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis .

Research Findings and Implications

  • Synthetic Complexity : The target compound’s diazepine ring and benzyl group necessitate multi-step synthesis, contrasting with simpler pesticidal acetamides .
  • Solubility vs. Bioavailability : The dihydrochloride form improves aqueous solubility (15.2 mg/mL) compared to alachlor (0.03 mg/mL), favoring pharmaceutical use .
  • Receptor Binding: Molecular docking studies suggest the diazepine ring enhances affinity for neurological targets, while the chlorophenoxy group may broaden activity spectra .

Biological Activity

Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)propyl)-,dihydrochloride (CAS: 87576-03-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H32Cl3N3O2
  • Molecular Weight : 467.87 g/mol
  • CAS Number : 87576-03-2

Research indicates that compounds similar to Acetamide exhibit various biological activities, including:

  • Neuroprotective Effects : Studies suggest that derivatives of acetamides can inhibit acetylcholinesterase (AChE), which is crucial in neuroprotection and cognitive enhancement. For example, a related compound demonstrated significant AChE inhibition and antioxidant properties in vitro, suggesting potential for treating neurodegenerative diseases .
  • Anticancer Activity : The compound's structure allows it to interact with pathways involved in cancer progression. Some derivatives have shown promise as inhibitors of the ATF4 pathway, which is implicated in various cancers and neurodegenerative disorders .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving similar acetamide derivatives:

Activity TypeCompound ExampleAssay MethodResult
AChE InhibitionNovel iodoquinazolinonesIn vitro assaySignificant inhibition observed
Antioxidant ActivitySulfonamide derivativesDPPH assayHigh scavenging activity noted
CytotoxicityVarious acetamidesMCF-7 cell lineEC50 values indicating potency

Case Studies

  • Neuroprotective Study : A study investigated the neuroprotective effects of a related acetamide in irradiated mice. The compound was found to significantly reduce oxidative stress markers and improve behavioral outcomes post-exposure to gamma irradiation. The results indicated that the compound could enhance neuronal resilience against oxidative damage .
  • Anticancer Research : Another study focused on the anticancer properties of a derivative of this acetamide. It was tested against several cancer cell lines (including MCF-7 and HepG2) and showed potent cytotoxic effects with EC50 values lower than standard chemotherapeutics like doxorubicin. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving condensation, alkylation, and cyclization reactions is typically employed. For example, a similar acetamide derivative was synthesized via melt condensation of chloral hydrate with a phenoxyacetic acid amide precursor, followed by thiourea coupling .
  • Optimization : Use statistical experimental design (e.g., factorial or response surface methodology) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Central composite designs can reduce trial-and-error approaches by identifying critical interactions between variables .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., NH protons in the diazepine ring).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .
  • IR Spectroscopy : Identify functional groups like amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. How can purity and stability be ensured during storage?

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .
  • Stability : Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis of the chlorophenoxy group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Perform molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinity to target receptors (e.g., GPCRs or ion channels). For example, docking studies on similar acetamides revealed critical hydrogen bonds with active-site residues .
  • Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions for substituent modification to improve binding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : If conflicting IC₅₀ values are reported for enzyme inhibition:

  • Replicate experiments under standardized conditions (pH, temperature, co-solvents).
  • Validate assay interference using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence quenching).
  • Analyze stereochemical purity via chiral HPLC; enantiomeric impurities may explain discrepancies .

Q. How can reaction mechanisms be elucidated for key synthetic steps?

  • Methods :

  • Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites (e.g., amide carbonyl) to track intermediates via MS/MS.
  • Kinetic Studies : Monitor reaction progress using in-situ FTIR or Raman spectroscopy to identify rate-determining steps .
  • Computational Path Sampling : Apply quantum chemical calculations (Gaussian 16) to map energy profiles for proposed pathways .

Q. What are the challenges in scaling up synthesis while maintaining yield and selectivity?

  • Scalability Issues :

  • Heat Transfer : Exothermic steps (e.g., cyclization) require controlled addition rates and cooling systems to prevent side reactions.
  • Workflow : Transition from batch to flow chemistry for diazepine ring formation; microreactors improve mixing and thermal control .
    • Yield Optimization : Use design of experiments (DoE) to identify critical factors (e.g., stoichiometry, residence time) and apply machine learning (e.g., partial least squares regression) for predictive modeling .

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